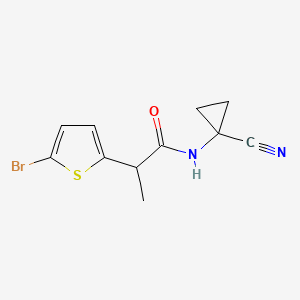

![molecular formula C11H14ClN B2698803 6'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride CAS No. 2197062-63-6](/img/structure/B2698803.png)

6'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride, also known as spiroindoline, is a synthetic compound that has been of great interest to researchers due to its potential applications in medicinal chemistry.

科学的研究の応用

Syntheses of Spirocyclic Compounds

Cyclization through Sigmatropic Rearrangement : A methodology was developed for synthesizing spirocyclic compounds, including 2′-arylspiro[cyclopent[3]ene-1,3′-indole]s and 6-alkyl-5,6,7,10-tetrahydrocyclohepta[b]indoles, via cyclization through sigmatropic rearrangement of suitable 2,3-disubstituted indoles. This approach offers a versatile route to medicinally relevant scaffolds by altering the substituent at the 2-position of methyl 3-(4-chlorobut-2-enyl)-1H-indole-1-carboxylate, likely proceeding through [1,3]- and [3,3]-sigmatropic rearrangements of the vinylcyclopropane substituent of the indole intermediate (Chakraborty et al., 2013).

Catalyst-Free Cyclopropanation : The study demonstrated a highly diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones via a catalyst-free cyclopropanation using ethyl diazoacetate. This process highlights a straightforward approach to constructing spirocyclic frameworks in the absence of catalysts, showcasing the versatility of cyclopropanation reactions in organic synthesis (Maurya et al., 2014).

Synthesis of Spirocyclopropanated Analogues

Synthesis of Spirocyclopropanated Analogues : The research into the addition of indole to methyl 2-chloro-2-cyclopropylideneacetate en route to spirocyclopropanated analogues of demethoxyfumitremorgine C and Tadalafil demonstrated the synthetic utility of spirocyclopropane compounds in accessing complex natural product analogues and pharmacologically active compounds. This synthesis pathway underscores the strategic value of cyclopropanation in diversifying the structural motifs accessible for drug development and chemical biology studies (Limbach et al., 2005).

Reactivity and Structural Analysis

Reactivity of Spiroanthraceneoxazolidines with Cyclopropanes : An exploration of the reactivity of spiroanthraceneoxazolidines with spiro[cyclopropane-3,3′-indolin]-2-ones revealed the formation of corresponding spiro[pyrrolidine-3,3′-indolin]-2-ones, providing insights into the reactivity patterns of spirocyclic compounds and their potential in constructing complex molecular architectures relevant to medicinal chemistry and materials science (Buev et al., 2018).

特性

IUPAC Name |

6-methylspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N.ClH/c1-8-2-3-9-10(6-8)12-7-11(9)4-5-11;/h2-3,6,12H,4-5,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALRTCYDPNQLLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3(CC3)CN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2698720.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2698723.png)

![N-(3-chlorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2698730.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2698732.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2698735.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2698738.png)

![2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether](/img/structure/B2698740.png)

![3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2698741.png)

![3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2698742.png)

![(2Z)-2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2698743.png)